4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.: 577794-36-6
VCID: VC18342177
InChI: InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
SMILES:
Molecular Formula: C12H9ClFN
Molecular Weight: 221.66 g/mol

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine

CAS No.: 577794-36-6

Cat. No.: VC18342177

Molecular Formula: C12H9ClFN

Molecular Weight: 221.66 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine - 577794-36-6

Specification

CAS No. 577794-36-6
Molecular Formula C12H9ClFN
Molecular Weight 221.66 g/mol
IUPAC Name 2-(4-chloro-3-fluorophenyl)aniline
Standard InChI InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
Standard InChI Key ZCOKOLXIHDZAEX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Substituent Orientation

The systematic name 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine denotes a biphenyl system where:

  • The first benzene ring bears an amine group (-NH2_2) at the 2-position (ortho to the inter-ring bond).

  • The second benzene ring contains a chlorine atom at the 4' (para) position and a fluorine atom at the 3' (meta) position relative to the inter-ring bond .

The spatial arrangement of substituents significantly influences the compound’s electronic properties. The electron-withdrawing effects of chlorine and fluorine atoms reduce electron density on the biphenyl system, potentially enhancing stability and altering reactivity in subsequent chemical modifications .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC12H9ClFN\text{C}_{12}\text{H}_9\text{ClFN}
Molecular Weight221.66 g/mol
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors2 (F, NH2_2)
XLogP3 (Partition Coefficient)3.5 (estimated)
Rotatable Bonds1 (inter-ring bond)

The compound’s moderate lipophilicity (XLogP3 = 3.5) suggests solubility in organic solvents like toluene or dichloromethane, while its polar amine group may enable limited solubility in polar aprotic solvents .

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

A widely adopted route for biphenyl amines involves Suzuki-Miyaura coupling between a boronic acid and a halogenated benzene. For 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine, this could entail:

  • Boronic Acid Precursor: 2-Aminophenylboronic acid.

  • Halogenated Partner: 1-Bromo-4-chloro-3-fluorobenzene.

Reaction conditions typically employ a palladium catalyst (e.g., Pd(PPh3_3)4_4), a base (e.g., Cs2_2CO3_3), and a solvent like toluene or dioxane at 80–110°C . For example, analogous syntheses of 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine achieved yields >90% under similar conditions .

Decarboxylative Coupling

Patent CN107628956A describes a method for synthesizing fluoro-substituted biphenyl amines via decarboxylation of o-nitrobenzoic acid salts:

  • Step 1: React o-nitrobenzoic acid with a base (e.g., K2_2CO3_3) to form a carboxylate salt.

  • Step 2: Couple with 4-chloro-3-fluorophenyl halide using a copper or palladium catalyst.

  • Step 3: Reduce the nitro group to an amine via catalytic hydrogenation (H2_2, Pd/C).

This method avoids sensitive boronic acids and is scalable for industrial production .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct spectral data for 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-amine are unavailable, analogous compounds provide predictive insights:

  • 1^1H NMR:

    • Aromatic protons adjacent to electron-withdrawing groups (Cl, F) resonate downfield (δ 7.2–7.8 ppm).

    • The amine protons appear as a broad singlet near δ 3.8–4.0 ppm .

  • 13^{13}C NMR:

    • Carbons bonded to halogens show distinct shifts: C-Cl (~125 ppm), C-F (~150 ppm) .

Mass Spectrometry

The molecular ion peak (M+\text{M}^+) is expected at m/z 221.04, with fragmentation patterns involving loss of NH2_2 (17 Da) and Cl (35 Da) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Biphenyl amines serve as precursors to kinase inhibitors and antipsychotic agents. The chlorine and fluorine substituents in this compound may enhance bioavailability and target binding affinity .

Material Science

Halogenated biphenyls are used in liquid crystals and organic semiconductors. The electron-withdrawing groups in this derivative could tune electronic properties for optoelectronic devices .

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